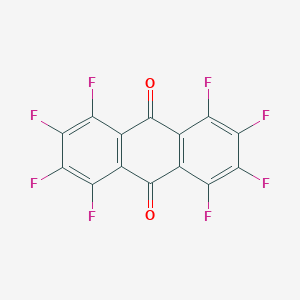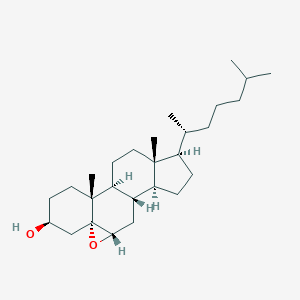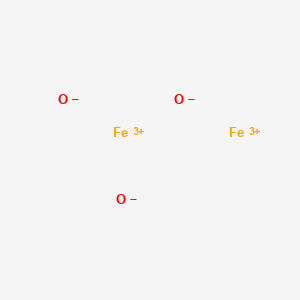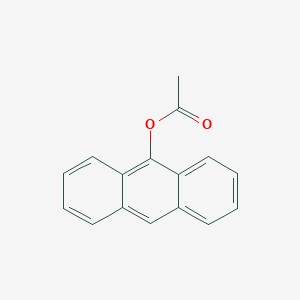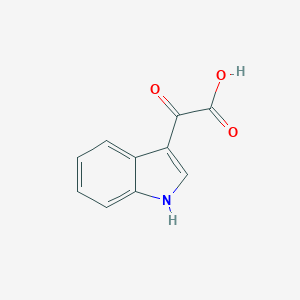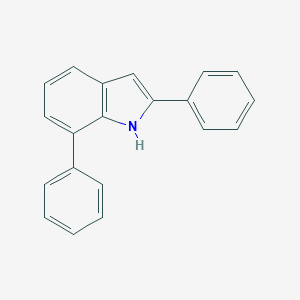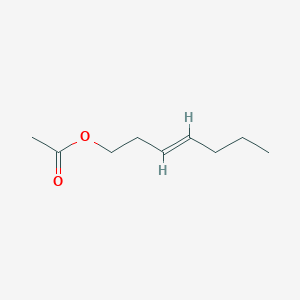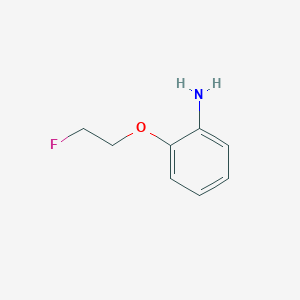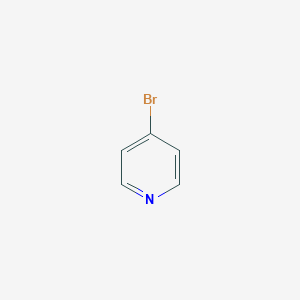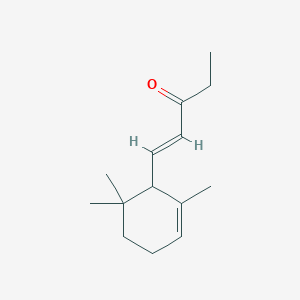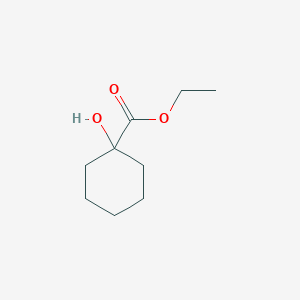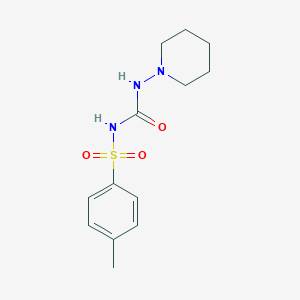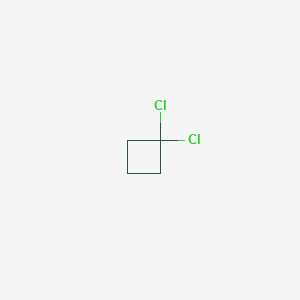
1,1-Dichlorocyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dichlorocyclobutane is a chemical compound that belongs to the family of chlorocyclobutanes. It is a colorless liquid that is used in various scientific research applications. The compound is synthesized through a specific method and has a mechanism of action that is important in understanding its biochemical and physiological effects. In
作用机制
The mechanism of action of 1,1-Dichlorocyclobutane is not well understood. However, it is believed to act as an alkylating agent, meaning that it can add an alkyl group to a molecule. This can cause changes in the structure and function of the molecule, which can lead to various biochemical and physiological effects.
生化和生理效应
The biochemical and physiological effects of 1,1-Dichlorocyclobutane are not well studied. However, it is believed to have toxic effects on the liver and kidneys. It may also have mutagenic and carcinogenic effects.
实验室实验的优点和局限性
One advantage of using 1,1-Dichlorocyclobutane in lab experiments is its ability to act as an alkylating agent. This can be useful in developing new drugs and pharmaceuticals. However, its toxic effects on the liver and kidneys make it a challenging compound to work with in lab experiments.
未来方向
There are several future directions for research on 1,1-Dichlorocyclobutane. One area of interest is its potential use in the development of new drugs and pharmaceuticals. Another area of interest is its mechanism of action and how it interacts with other molecules in the body. Further research is also needed to understand its toxic effects on the liver and kidneys and how these effects can be mitigated.
Conclusion:
1,1-Dichlorocyclobutane is a chemical compound that is used in various scientific research applications. It is synthesized through a specific method and has a mechanism of action that is important in understanding its biochemical and physiological effects. While it has potential advantages in lab experiments, its toxic effects on the liver and kidneys make it a challenging compound to work with. Further research is needed to fully understand its mechanism of action and potential uses in drug development.
合成方法
1,1-Dichlorocyclobutane is synthesized through a process called the Barton reaction. The reaction involves the use of an ultraviolet light source and a photosensitizer to generate cyclobutanone and chlorine gas. The cyclobutanone is then reduced using lithium aluminum hydride to produce 1,1-Dichlorocyclobutane.
科学研究应用
1,1-Dichlorocyclobutane is used in various scientific research applications. One of its primary uses is in the synthesis of other chemical compounds. It is also used as a solvent in organic chemistry reactions. In addition, it is used in the development of new drugs and pharmaceuticals.
属性
CAS 编号 |
1506-77-0 |
|---|---|
产品名称 |
1,1-Dichlorocyclobutane |
分子式 |
C4H6Cl2 |
分子量 |
124.99 g/mol |
IUPAC 名称 |
1,1-dichlorocyclobutane |
InChI |
InChI=1S/C4H6Cl2/c5-4(6)2-1-3-4/h1-3H2 |
InChI 键 |
HJHXDUJKTZWJJJ-UHFFFAOYSA-N |
SMILES |
C1CC(C1)(Cl)Cl |
规范 SMILES |
C1CC(C1)(Cl)Cl |
同义词 |
1,1-Dichlorocyclobutane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



